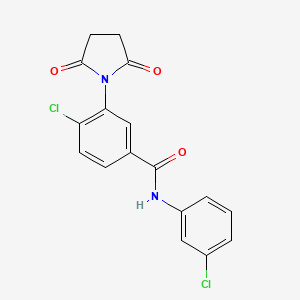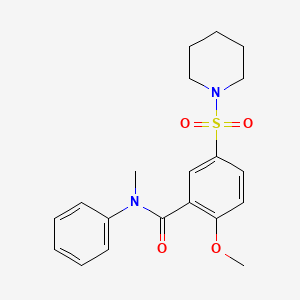![molecular formula C23H25N3O3 B4721018 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4721018.png)
4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide
Descripción general
Descripción
4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as APV or NNC-0756, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acylhydrazones and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and metastasis. Specifically, 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins and are critical for tumor invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide has also been shown to exhibit anti-inflammatory and analgesic effects. Studies have shown that 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is the development of new formulations of 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide with other anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide and to identify potential biomarkers for its therapeutic efficacy.
Aplicaciones Científicas De Investigación
4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Studies have shown that 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide exhibits potent anti-tumor activity against a range of cancer cell lines, including breast, colon, and prostate cancer. In addition, 4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the growth and metastasis of tumors in animal models.
Propiedades
IUPAC Name |
4-acetamido-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17(27)24-20-12-10-19(11-13-20)22(28)25-21(16-18-8-4-2-5-9-18)23(29)26-14-6-3-7-15-26/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,24,27)(H,25,28)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUNTNYJCZWSEZ-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
![4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4720973.png)

![N-(4-bromophenyl)-2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B4720979.png)

![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4720991.png)
![3-ethyl-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4720993.png)
![3-(2-methoxyphenyl)-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4720996.png)

![1-(3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4721011.png)
![phenyl[2-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B4721023.png)
![5-(difluoromethyl)-3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721024.png)
![3-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4721028.png)
